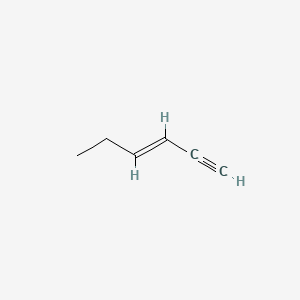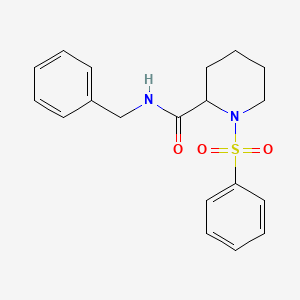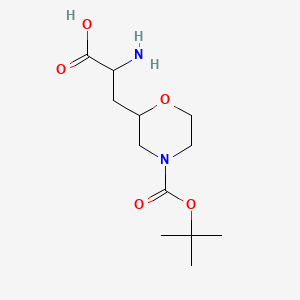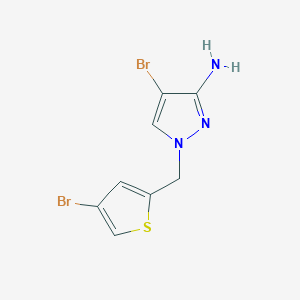
4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine: is a chemical compound with an intriguing structure. It combines a pyrazole ring with a bromothiophene moiety, making it an interesting candidate for various applications.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling typically involve mild temperatures, aqueous solvents, and functional group tolerance. The choice of boron reagent plays a crucial role in achieving successful coupling reactions.
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using optimized conditions and efficient purification techniques.
Análisis De Reacciones Químicas
Reactivity: 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyrazole ring or the bromothiophene group can be replaced.
Common Reagents: Commonly used reagents include palladium catalysts, boron reagents (such as boronic acids or boronate esters), and halides (e.g., bromides).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Functionalization at different positions within the molecule can yield diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology and Medicine: The compound’s unique structure may find applications in drug discovery, as it could interact with biological targets.
Industry: Its potential as a ligand, catalyst, or intermediate makes it valuable in industrial processes.
Mecanismo De Acción
The exact mechanism by which 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity to related molecules in the literature.
Propiedades
Fórmula molecular |
C8H7Br2N3S |
|---|---|
Peso molecular |
337.04 g/mol |
Nombre IUPAC |
4-bromo-1-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3S/c9-5-1-6(14-4-5)2-13-3-7(10)8(11)12-13/h1,3-4H,2H2,(H2,11,12) |
Clave InChI |
LWAMYHSTEQRBOU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)CN2C=C(C(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/no-structure.png)
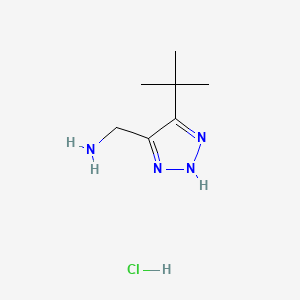
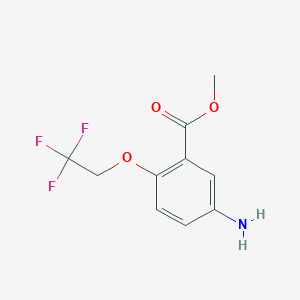
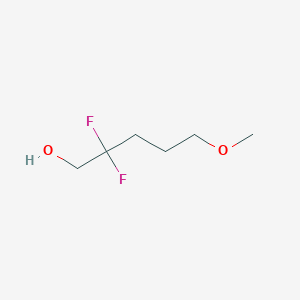

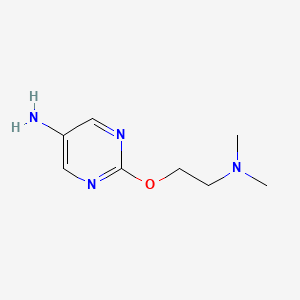
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)


